

2-(Aminooxy)-2-methylpropanoic acid hydrochloride chemical properties

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Compound of Interest

Compound Name: 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

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An In-Depth Technical Guide to **2-(Aminooxy)-2-methylpropanoic acid hydrochloride**: Properties, Reactivity, and Applications

Introduction

2-(Aminooxy)-2-methylpropanoic acid hydrochloride, often abbreviated as AOIBA, is a bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure features a carboxylic acid and a terminal aminooxy group, presented as a stable hydrochloride salt.^[1] This unique arrangement makes it a powerful linker molecule, primarily utilized for the covalent conjugation of molecules through a highly specific and efficient reaction known as oxime ligation.

The core utility of this compound lies in the chemoselective reaction of its aminooxy moiety with aldehydes or ketones present on a target molecule. This reaction proceeds under mild, often physiological, conditions to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride**, intended for researchers and scientists leveraging advanced bioconjugation techniques.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** determine its handling, storage, and application parameters. As a solid at

room temperature, it is typically supplied as a crystalline powder with a purity exceeding 95-97% for research applications.[\[1\]](#)[\[3\]](#)

Property	Value	Reference(s)
CAS Number	89766-91-6	[1] [3] [4] [5]
Molecular Formula	C ₄ H ₁₀ ClNO ₃	[1] [3] [4]
Molecular Weight	155.58 g/mol	[1] [4] [5]
Appearance	Solid	[3]
Melting Point	164-166 °C	[4]
Boiling Point	264.1 °C at 760 mmHg	[2] [4]
Density	1.199 g/cm ³	[2] [4]
IUPAC Name	2-aminooxy-2-methylpropanoic acid;hydrochloride	[1] [5]

Solubility and Stability: Due to its ionic hydrochloride salt form, the compound is generally soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO).[\[1\]](#) It is stable when stored under dry, inert conditions at room temperature.[\[1\]](#)[\[6\]](#) However, researchers should be aware that the compound may undergo hydrolysis in strongly acidic or basic aqueous environments, which could affect its reactivity over time.[\[1\]](#)

Core Reactivity: The Aminoxy-Carbonyl Ligation

The primary value of **2-(Aminoxy)-2-methylpropanoic acid hydrochloride** in scientific applications stems from the nucleophilic reaction of its aminoxy (-ONH₂) group with electrophilic carbonyl groups (aldehydes and ketones).[\[1\]](#)

Mechanism of Oxime Formation

This reaction is a type of condensation or addition-elimination reaction. The nitrogen atom of the aminoxy group acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, known as an oxime

ether linkage.[1] The reaction is highly specific and can be performed in the presence of many other functional groups, making it an ideal bioorthogonal ligation strategy.[2]

The process is typically acid-catalyzed. The optimal pH for oxime ligation is generally between 4 and 6. At lower pH values, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH values, the rate of dehydration of the hemiaminal intermediate slows down.

Caption: Reaction of an aminooxy group with a ketone/aldehyde.

Stability of the Oxime Linkage

The resulting oxime bond is significantly more stable to hydrolysis compared to other common bioconjugation linkages like imines (Schiff bases) and hydrazones, particularly at neutral or physiological pH. This enhanced stability is critical for applications where the resulting conjugate must remain intact in a biological environment, such as in the development of antibody-drug conjugates (ADCs).

Key Applications in Research and Development

The unique properties of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** make it a versatile tool in various scientific fields.[7]

Bioconjugation and Bioorthogonal Chemistry

This is the primary application area for the compound.[2][8] Its bifunctional nature allows it to act as a crosslinker between two molecules, one functionalized with a carbonyl group and the other with the carboxylic acid of AOIBA (typically after activation).

- **Antibody-Drug Conjugates (ADCs):** In ADC development, AOIBA can be used to link a cytotoxic drug to an antibody.[7] The antibody is often modified to introduce a unique aldehyde or ketone handle, which then reacts with the aminooxy group of the drug-linker complex.
- **Protein and Peptide Labeling:** It enables the site-specific labeling of proteins or peptides with probes, tags (like biotin or fluorophores), or other molecules for diagnostic and research purposes.[7]

- **Surface Modification:** The molecule is used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and biocompatible materials.

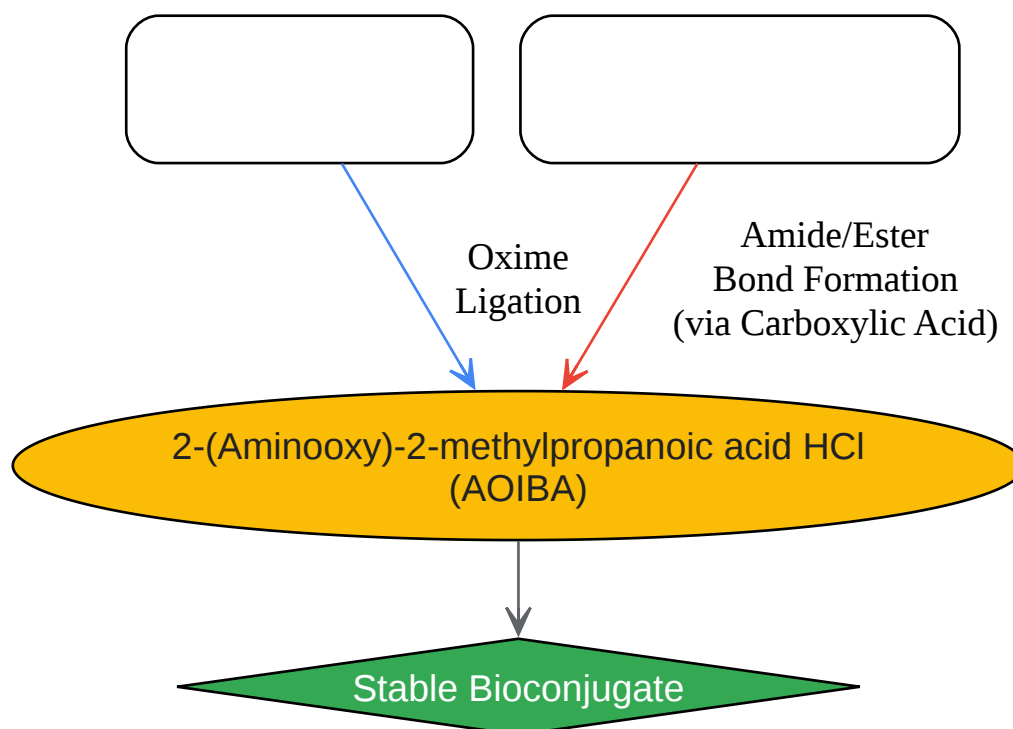


Figure 2: Role as a Bifunctional Linker

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Caption: AOIBA linking a biomolecule and a payload molecule.

Synthetic Chemistry

Beyond bioconjugation, **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** serves as a valuable synthetic intermediate in organic chemistry for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.^[1]

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions based on the specific substrates and desired outcomes.

Protocol: General Procedure for Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with **2-(Aminoxy)-2-methylpropanoic acid hydrochloride**.

- **Dissolve Substrate:** Dissolve the carbonyl-containing molecule (e.g., protein) in a suitable buffer, typically at a pH between 4.5 and 6.0 (e.g., 100 mM sodium acetate).
- **Prepare AOIBA Solution:** Prepare a stock solution of **2-(Aminoxy)-2-methylpropanoic acid hydrochloride** in the same buffer or water.
- **Initiate Reaction:** Add a 10- to 50-fold molar excess of the AOIBA solution to the substrate solution. The exact excess will depend on the reactivity of the carbonyl group and may require optimization.
- **Incubate:** Allow the reaction to proceed for 2-12 hours at room temperature or 4 °C. Reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
- **Purification:** Remove excess unreacted AOIBA and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
- **Characterization:** Confirm the formation of the conjugate by mass spectrometry (observing the expected mass shift), HPLC, or SDS-PAGE.

Protocol: Analytical Characterization by HPLC

Purity assessment and reaction monitoring can be effectively performed using reverse-phase HPLC.^[1]

- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- **Flow Rate:** 1.0 mL/min.

- Detection: UV detection at 220 nm and 254 nm.[\[1\]](#)
- Analysis: The retention time of the starting materials and the newly formed conjugate will differ, allowing for quantification of conversion and assessment of purity.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride**.

Technique	Expected Data	Reference
¹³ C NMR	In DMSO-d ₆ , characteristic peaks are observed at approximately δ 168.1 (carboxylic acid), 83.3 (quaternary carbon), and 17.4 (methyl group).	[1]
HRMS (ESI/QTOF)	High-resolution mass spectrometry should be used to confirm the exact mass of the protonated molecule ([M+H] ⁺).	[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling this compound.

GHS Hazard Classification:

Hazard Statement	Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Skin Irritation	H315	Causes skin irritation	[1][4][9]
Eye Irritation	H319	Causes serious eye irritation	[1][9]
Respiratory Irritation	H335	May cause respiratory irritation	[1][9]

Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
- Wash hands thoroughly after handling.[10]
- Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

Storage and Stability:

- Store in a tightly sealed container in a cool, dry place.[6]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][6]
- Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled reaction conditions.

Conclusion

2-(Aminooxy)-2-methylpropanoic acid hydrochloride is a highly valuable and versatile chemical tool. Its defining feature—the ability of its aminooxy group to selectively react with aldehydes and ketones to form a stable oxime linkage—positions it as a staple reagent in the

field of bioconjugation. For researchers in drug development, diagnostics, and materials science, a thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in creating novel and robust molecular constructs.

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References

- 1. 2-(Aminooxy)-2-methylpropanoic acid hydrochloride | 89766-91-6 | Benchchem [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. 2-(Aminooxy)-2-methylpropanoic acid hydrochloride [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C₄H₁₀ClNO₃ | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89766-91-6|2-(Aminooxy)-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 7. susupport.com [susupport.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89766-91-6 Name: 2-(aminooxy)-2-methylpropionic acid hydrochloride [xixisys.com]
- 10. enamine.enamine.net [enamine.enamine.net]
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